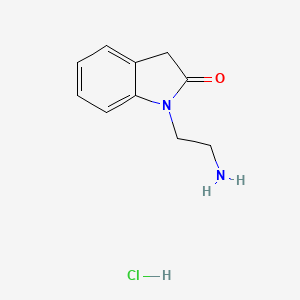
1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines, such as “1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride”, are derivatives of ammonia in which one or more of the hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride” were not found, amines can be synthesized through various methods. For instance, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom that is sp3 hybridized, forming a trigonal pyramidal shape with a bond angle of roughly 109.5 degrees . The specific structure of “1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride” would depend on the specific arrangement of its atoms.Chemical Reactions Analysis
The chemical reactions involving amines can vary widely. For example, in a study involving 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, the reductive amination of this diazole with carbohydrates was investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their specific structure. For instance, the compound 1-(2-aminoethyl) piperaziniumtrichlorocuprate(II) monohydrate was found to have a maximum magnetic susceptibility around 4 K .Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis
Indole Synthesis
Indole alkaloids, including compounds like "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride," have spurred interest in organic synthesis, leading to the development of new methods for indole synthesis. These methods are crucial for the preparation of indoles, which are foundational structures in many natural products and pharmaceuticals. The review by Taber and Tirunahari (2011) provides a classification of all indole syntheses, highlighting the continuous innovation in this area and its significance in organic chemistry (Taber & Tirunahari, 2011).
Pharmacology and Biomedical Research
Anticancer Properties
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown promise in preclinical antitumor efficacy across several cancer models. Although not the same compound, the study on FTY720, related by structure, suggests the potential of indole derivatives, including "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride," in cancer therapy. This highlights the broader relevance of indole derivatives in pharmacological research, indicating a pathway for the exploration of "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride" in cancer research (Zhang et al., 2013).
Agricultural and Nutritional Sciences
Tryptophan Metabolism and Agricultural Biotechnology
Mimosine, an analog to tryptophan and structurally related to "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride," has been investigated for its various biological activities, including its role in agriculture and potential for phytoremediation. These studies on mimosine and its biological activities could inform research on "1-(2-Aminoethyl)-3H-indol-2-one hydrochloride," especially in agricultural biotechnology and environmental science (Nguyen & Tawata, 2016).
Mecanismo De Acción
The mechanism of action of amines can vary depending on their specific structure and the context in which they are used. For example, N-(2-Aminoethyl)-1-aziridineethanamine, an experimental angiotensin converting enzyme 2 inhibitor, was investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3H-indol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13;/h1-4H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXCDJWPPBTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3H-indol-2-one;hydrochloride | |
CAS RN |
2416229-81-5 |
Source


|
| Record name | 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

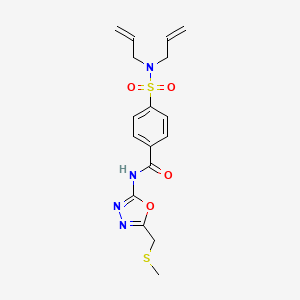
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2678610.png)

![ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2678613.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)
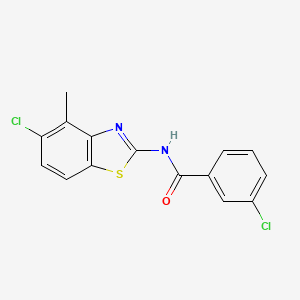
![3-allyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678618.png)
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)
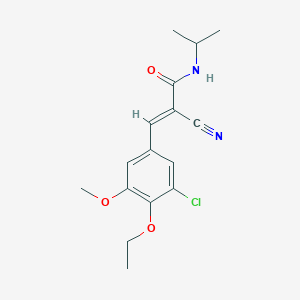
![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)
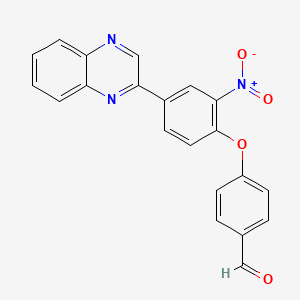
![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)